![molecular formula C11H14N2O B174106 N-[(Azetidin-3-yl)methyl]benzamide CAS No. 199528-26-2](/img/structure/B174106.png)
N-[(Azetidin-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Azetidin-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a unique structure that offers several advantages over other compounds.
Wissenschaftliche Forschungsanwendungen
N-[(Azetidin-3-yl)methyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory, analgesic, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N-[(Azetidin-3-yl)methyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
N-[(Azetidin-3-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce the activity of specific enzymes and proteins involved in the regulation of gene expression. The compound has been shown to have analgesic effects, reducing pain and discomfort in animal models. Additionally, it has been shown to have antitumor activity, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(Azetidin-3-yl)methyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that offers several advantages over other compounds. However, there are also limitations to its use in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-[(Azetidin-3-yl)methyl]benzamide. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of the compound in humans to determine its safety and efficacy. Additionally, the compound could be studied further for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, the compound could be modified to improve its solubility and other properties, making it more useful for lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(Azetidin-3-yl)methyl]benzamide involves the reaction of 3-aminomethylazetidine and benzoyl chloride in the presence of a base. The reaction is carried out under mild conditions and yields a high purity product. The purity of the product can be further enhanced by recrystallization or chromatography techniques.
Eigenschaften
CAS-Nummer |
199528-26-2 |
|---|---|
Produktname |
N-[(Azetidin-3-yl)methyl]benzamide |
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
N-(azetidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-9-6-12-7-9/h1-5,9,12H,6-8H2,(H,13,14) |
InChI-Schlüssel |
JXTDLEJVNKKHCM-UHFFFAOYSA-N |
SMILES |
C1C(CN1)CNC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(CN1)CNC(=O)C2=CC=CC=C2 |
Synonyme |
Benzamide, N-(3-azetidinylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



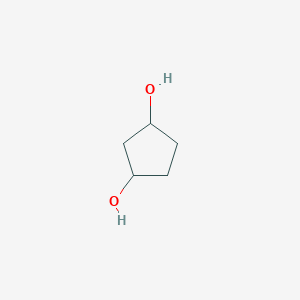
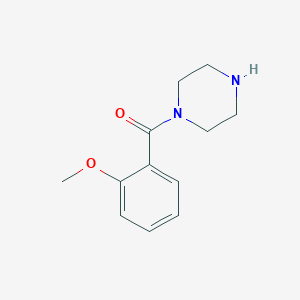
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
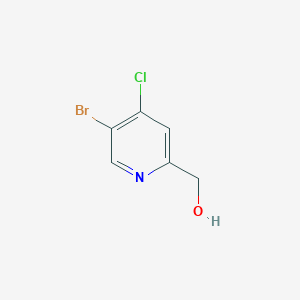
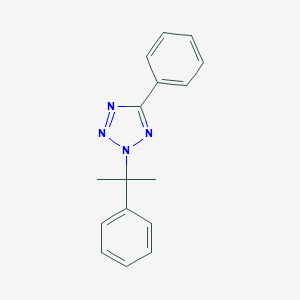
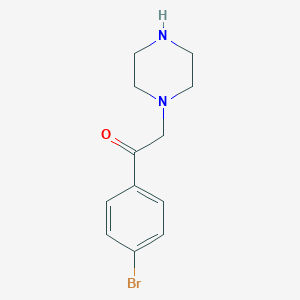
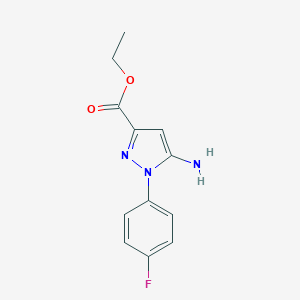
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)
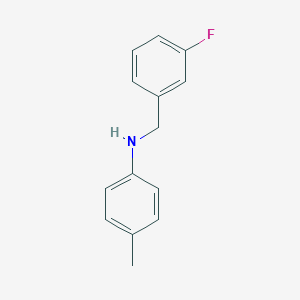
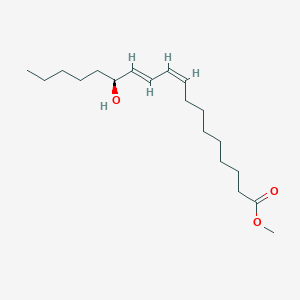
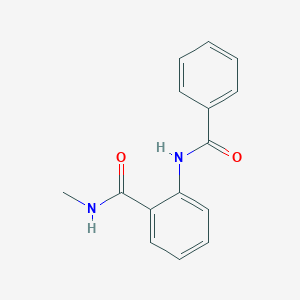
![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)
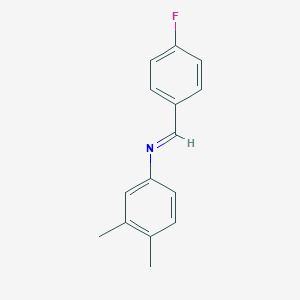
![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)